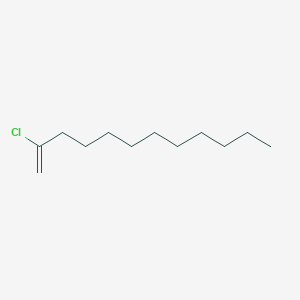

2-Chloro-1-dodecene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-chlorododec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23Cl/c1-3-4-5-6-7-8-9-10-11-12(2)13/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYODEUBDTWIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20535728 | |

| Record name | 2-Chlorododec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93342-75-7 | |

| Record name | 2-Chlorododec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity, Transformations, and Derivatization of 2 Chloro 1 Dodecene

Reactions Involving the Alkene Moiety of 2-Chloro-1-dodecene

The double bond in this compound is a site of rich chemical activity, participating in addition reactions, radical transformations, and rearrangements.

Electrophilic Addition Reactions

Electrophilic addition reactions are a fundamental class of transformations for alkenes. numberanalytics.comslideshare.net In these reactions, the electron-rich pi bond of the alkene attacks an electrophile, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. pressbooks.pub

Hydrochlorination: The addition of hydrogen chloride (HCl) to an unsymmetrical alkene like this compound is expected to follow Markovnikov's rule. libretexts.org This rule states that the hydrogen atom adds to the carbon atom of the double bond that has more hydrogen atoms, while the chloride ion adds to the more substituted carbon atom. libretexts.org This is due to the formation of a more stable carbocation intermediate. libretexts.org In the case of this compound, the addition of HCl would be expected to yield 2,2-dichlorododecane. The reaction is often catalyzed by a Lewis acid like ferric chloride to reduce isomerization and improve the purity of the desired product. google.com

Halogenation: The addition of halogens, such as chlorine (Cl₂) or bromine (Br₂), to an alkene proceeds through a cyclic halonium ion intermediate. libretexts.org This intermediate is then attacked by a halide ion from the opposite side, resulting in an anti-addition product. libretexts.org For this compound, halogenation with Cl₂ would produce 1,2,2-trichlorododecane.

Radical Initiated Transformations

Ozonolysis: Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. masterorganicchemistry.com The reaction of an alkene with ozone (O₃) initially forms an unstable primary ozonide, which rearranges to a more stable ozonide. masterorganicchemistry.com Subsequent workup of the ozonide determines the final products. Reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) yields aldehydes or ketones, while oxidative workup (e.g., with hydrogen peroxide) gives carboxylic acids. masterorganicchemistry.com For this compound, ozonolysis with reductive workup would be expected to yield undecanal (B90771) and formyl chloride. The presence of an electron-withdrawing chlorine atom on the double bond can significantly lower the reaction rate compared to unsubstituted alkenes. acs.org

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a well-known example. libretexts.org Ketenes, which can be generated from α-chloro acid chlorides, undergo [2+2] cycloaddition reactions with alkenes to form cyclobutanones. orientjchem.org While specific studies on this compound in cycloaddition reactions are not prevalent, its alkene moiety could potentially participate as a dienophile or react with ketenes. The reactivity in such reactions would be influenced by the electronic nature of the chloro-substituted double bond.

Isomerization Pathways

The double bond in 1-dodecene (B91753) can be isomerized to internal positions under various catalytic conditions, often involving acid or base catalysis. lsu.eduresearchgate.net For instance, 1-dodecene can be converted to its isomers in the presence of certain ionic liquids. google.comsciengine.com This isomerization typically proceeds through a carbocation mechanism initiated by protonation of the double bond, followed by hydride shifts. lsu.edu While specific research on the isomerization of this compound is limited, it is plausible that similar pathways could lead to the formation of other chlorododecene isomers.

Reactions at the Chlorine-Substituted Carbon Center

The chlorine atom in this compound is attached to an sp²-hybridized carbon, which generally makes it less reactive towards nucleophilic substitution compared to alkyl halides.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, the chlorine atom, by a nucleophile. nih.govopenstax.org These reactions are broadly classified as Sₙ1 and Sₙ2. Sₙ2 reactions involve a backside attack by the nucleophile, leading to an inversion of configuration, and are favored for primary and secondary alkyl halides. msu.edulibretexts.org Sₙ1 reactions proceed through a carbocation intermediate and are common for tertiary alkyl halides. wolfram.com

Vinyl halides like this compound are generally unreactive in standard Sₙ1 and Sₙ2 reactions. msu.edu The sp² hybridization of the carbon atom makes the C-Cl bond stronger, and the formation of a vinylic carbocation is energetically unfavorable. However, substitution can occur under more forcing conditions or through alternative mechanisms such as addition-elimination or via organometallic intermediates.

Elimination Reactions (e.g., dehydrochlorination)

Elimination reactions, particularly dehydrochlorination, are a key aspect of the reactivity of this compound. In these reactions, a molecule of hydrogen chloride (HCl) is removed from the substrate, leading to the formation of a new pi bond. The treatment of alkyl halides like this compound with a base is a common method to induce the elimination of HX, resulting in the formation of alkenes. mgscience.ac.in Such reactions often require heat and a strong base to proceed efficiently. mgscience.ac.in The dehydrochlorination of this compound can yield isomeric dodecynes or dienes, depending on the reaction conditions and the position of the initial unsaturation.

The process of dehydrochlorination can be influenced by the presence of certain catalysts. For instance, the vapor phase dehydrochlorination of isomeric linear monochlorododecanes has been studied in the presence of nitrogen-containing compounds to improve the yield of linear olefins and minimize isomerization. google.com The kinetics of thermal dehydrochlorination have been investigated for related compounds, such as 4-chloro-2-dodecene, providing insights into the reaction mechanisms. researchgate.net

Table 1: Products of Elimination Reactions

| Reactant | Reaction Type | Conditions | Product(s) |

|---|---|---|---|

| This compound | Dehydrochlorination | Strong base, heat | Dodecynes, Dienes |

| Isomeric linear monochlorododecanes | Vapor phase dehydrochlorination | Nitrogen-containing compounds | Linear olefins |

Halogen Exchange Reactions

Halogen exchange reactions provide a pathway to synthesize different haloalkenes from this compound. organicmystery.com In these reactions, the chlorine atom is replaced by another halogen. A well-known example of this type of transformation is the Finkelstein reaction, which is commonly used to prepare alkyl iodides from chloroalkanes or bromoalkanes by heating them with sodium iodide in a suitable solvent like acetone (B3395972) or methanol. doubtnut.commanac-inc.co.jp

Conversely, the Swarts reaction is employed for the synthesis of fluoroalkanes, where a chloro- or bromoalkane is heated with inorganic fluorides such as AgF, Hg2F2, CoF2, or SbF3. organicmystery.comdoubtnut.com While these reactions are standard for saturated alkyl halides, the principles can be extended to unsaturated systems like this compound. The reactivity in halogen exchange can be influenced by the presence of activating groups. For example, the presence of nitro groups in aromatic systems facilitates chlorine exchange for fluorine. fluorine1.ru The Halex process, which converts aromatic chlorides to fluorides, operates under high temperatures in polar aprotic solvents. wikipedia.org

Table 2: Halogen Exchange Reactions

| Reaction Name | Reactants | Reagents | Product Type |

|---|---|---|---|

| Finkelstein Reaction | Chloroalkanes/Bromoalkanes | Sodium iodide in acetone/methanol | Iodoalkanes |

| Swarts Reaction | Chloroalkanes/Bromoalkanes | Inorganic fluorides (AgF, Hg2F2, etc.) | Fluoroalkanes |

Chlorine Rearrangement Processes

Allylic systems, such as this compound, can undergo rearrangement reactions where the position of the chlorine atom and the double bond are altered. masterorganicchemistry.comwikipedia.orgwikidoc.org These allylic rearrangements, or allylic shifts, can occur during nucleophilic substitution reactions. wikipedia.orgwikidoc.org The reaction of an allylic halide with a nucleophile can lead to a mixture of products, where the nucleophile has added to the original chlorinated carbon and to the carbon at the other end of the allylic system, with a corresponding shift in the double bond. wikipedia.org

The formation of a resonance-stabilized allylic carbocation as an intermediate is a key feature of these rearrangements, particularly under SN1 conditions. wikidoc.org For example, the reaction of 1-chloro-3-methyl-2-butene (B146958) with sodium hydroxide (B78521) yields a mixture of primary and secondary alcohols, with the latter being the major product due to the stability of the tertiary carbocation intermediate. wikipedia.org Similar principles apply to this compound, where reaction conditions can be tuned to favor either the direct substitution product or the rearranged product. Research on the rearrangement of chlorine atoms has also been observed in the context of biological systems, where chlorinated decanes were shown to undergo dechlorination and chlorine rearrangement mediated by pumpkin seedlings. nih.gov

Catalyzed Transformations of this compound

Transition Metal Catalysis (e.g., Rh-catalyzed, Pd-catalyzed)

Transition metal catalysts, particularly those based on palladium and rhodium, are powerful tools for the transformation of organic halides like this compound. thermofisher.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions, have become fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.com These reactions typically involve the oxidative addition of the alkyl or vinyl halide to a low-valent transition metal complex, followed by transmetalation and reductive elimination to yield the coupled product. thermofisher.com

For instance, the Suzuki-Miyaura reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. thermofisher.com While these methods are well-established for aryl and vinyl halides, their application to alkyl halides like this compound can be more challenging but offers a direct route to functionalized alkenes. Rhodium catalysts are also utilized in various transformations, including hydroformylation and hydrogenation reactions. liv.ac.uk In the hydroformylation of 1-dodecene, rhodium-based catalysts have been employed to produce aldehydes. liv.ac.uk

Table 3: Examples of Transition Metal-Catalyzed Reactions

| Reaction | Catalyst | Reactants | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Organoboron compound, Organic halide | Coupled C-C bond |

| Hydroformylation | Rhodium | Alkene, CO, H2 | Aldehyde |

Acid-Catalyzed Reactions (e.g., Lewis acid catalysis)

Lewis acids are effective catalysts for a variety of reactions involving alkenes and alkyl halides. wikipedia.org They function by accepting an electron pair, which can activate a substrate towards nucleophilic attack or rearrangement. wikipedia.org In the context of this compound, Lewis acids can promote reactions such as isomerization, cyclization, and Friedel-Crafts type alkylations.

For example, chloroaluminate ionic liquids, which are strong Lewis acids, have been used to catalyze the dimerization and oligomerization of alpha-olefins like 1-dodecene. ionike.com These ionic liquids can also promote the cyclization of 1-dodecene to cyclododecane. ionike.com The alkylation of benzene (B151609) with 1-dodecene has been investigated using Et3NHCl-AlCl3 as a catalyst, where the Lewis acid AlCl3 is proposed to activate the alkene by forming a carbocation intermediate. sciengine.com The use of Lewis acids like Mg(ClO4)2 and Cu(OTf)2 has been shown to be highly efficient in other transformations, highlighting their broad applicability. organic-chemistry.org

Base-Catalyzed Reactions

Base-catalyzed reactions of this compound primarily involve elimination and isomerization processes. As discussed in the elimination reactions section (3.2.2), strong bases are used to induce dehydrochlorination. mgscience.ac.in In addition to elimination, bases can also catalyze the isomerization of the double bond in alkenes.

The isomerization of 1-dodecene has been studied under base-catalyzed conditions. researchgate.net Lewis base catalysis is another important area, where an electron-pair donor accelerates a reaction by acting on an electron-pair acceptor. princeton.edu While less common for simple alkyl halides, base-catalyzed processes can be important in more complex systems or for specific transformations. For example, in the Peterson olefination, the elimination of a β-hydroxysilane to form an alkene can be achieved under either acidic or basic conditions, leading to different stereochemical outcomes. wikipedia.org

Photocatalysis and Electrochemical Methods

Photocatalytic and electrochemical methods represent modern, green chemistry approaches to chemical transformations, offering alternative pathways for the reaction of chloro-olefins like this compound. These techniques can facilitate reactions under mild conditions, often leveraging light energy or electrical potential to overcome activation barriers.

Research into analogous, smaller vinyl chloride molecules demonstrates their susceptibility to photocatalytic mineralization. On titanium dioxide (TiO₂) surfaces, vinyl chloride monomer can be decomposed into CO₂, CO, and HCl, with long-lived intermediates such as formic acid and monochloroacetyl chloride. researchgate.net The efficiency of this decomposition is influenced by the crystalline form of the TiO₂, with anatase showing higher activity than rutile. researchgate.net Furthermore, modifying the TiO₂ photocatalyst with co-catalysts like palladium can alter the reaction pathway, preventing the formation of chlorinated organic byproducts in the gas phase. researchgate.net Studies on poly(vinyl chloride) (PVC) show that lanthanide complexes can photochemically cleave sp³ carbon-chlorine bonds, and TiO₂ coatings on PVC materials can induce photocatalytic and antibacterial properties under UV irradiation. nih.govnih.gov

Electrochemical methods have been explored for both the synthesis of chlorinated alkanes from alkenes and for the transformation of the C-Cl bond. An electrochemical "e-shuttle" reaction has been developed for the transfer dichlorination of alkenes, including 1-dodecene. ethz.chethz.ch This process uses a simple electrochemical setup with graphite (B72142) electrodes to generate a dichlorinated product from 1-dodecene, using an inexpensive chlorine donor like 1,2-dichloroethane (B1671644) (DCE). The yield of the resulting 1,2-dichlorododecane (B1621678) can be significantly improved by using DCE as the solvent and introducing a manganese (II) salt as a mediator. ethz.ch These electrochemical methods highlight a strategy for generating vicinal dichlorides from terminal alkenes with high efficiency. ethz.ch

Furthermore, electrochemical approaches can directly activate the carbon-chlorine bond in vinyl chlorides. rsc.org For instance, an electrochemically generated low-valent cobalt catalyst can activate the C-Cl bond in vinyl chlorides at room temperature, enabling their addition to α-ketoamides to form valuable 3-hydroxypyrrolidinone scaffolds. rsc.org The upcycling of waste PVC, a polymer of vinyl chloride, has also been demonstrated through electroreductive dechlorination, highlighting the potential for electrochemical methods to transform C-Cl bonds in chloroalkenes into other functional groups or to remediate chlorinated waste. digitellinc.comchemrxiv.org

Table 1: Electrochemical Transfer Dichlorination of 1-Dodecene

| Chlorine Donor | Mediator (5 mol%) | Solvent | Yield of 1,2-dichlorododecane | Reference |

|---|---|---|---|---|

| 1,2-Dichloroethane | MnCl₂·4H₂O | MeCN | 40% | ethz.ch |

| 1,2-Dichloroethane | MnCl₂·4H₂O | 1,2-Dichloroethane | 70% | ethz.ch |

| 1,1,1,2-Tetrachloroethane | MnCl₂·4H₂O | MeCN | 90% (NMR Yield) | ethz.ch |

Derivatization Strategies for Advanced Research Applications

The vinyl chloride functionality in this compound is a key site for chemical modification, enabling its conversion into a variety of other structures for advanced research. While direct nucleophilic substitution on the sp²-hybridized carbon is generally disfavored compared to saturated alkyl halides, several other powerful strategies exist for its derivatization. wikipedia.orglibretexts.org

Palladium-Catalyzed Cross-Coupling Reactions

Among the most versatile methods for derivatizing vinyl chlorides are palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction couples the vinyl chloride with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a widely used method for synthesizing substituted alkenes, styrenes, and biaryl compounds. wikipedia.org While vinyl bromides and iodides are more reactive, advancements in catalyst systems, particularly those using electron-rich phosphine (B1218219) ligands, have made the coupling of less reactive vinyl chlorides feasible. organic-chemistry.org This strategy would allow the chlorine atom in this compound to be replaced with a wide variety of aryl, heteroaryl, or other vinyl groups, creating complex molecular architectures.

Mizoroki-Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of a vinyl halide with an alkene. numberanalytics.com This reaction forms a new carbon-carbon bond at the site of the alkene, typically with high stereoselectivity. numberanalytics.com Applying this to this compound would enable the introduction of various substituted vinyl groups, extending the carbon skeleton and creating conjugated diene systems. The reaction is a cornerstone of organic synthesis for building molecular complexity. numberanalytics.comrsc.org

Elimination Reactions

The vinyl halide moiety can undergo elimination reactions under basic conditions to form an alkyne. The dehydrohalogenation of a vinyl halide provides a direct route to a carbon-carbon triple bond. A related two-step process starting from 1-dodecene involves bromination to form 1,2-dibromododecane, followed by a double dehydrobromination using a strong base like potassium hydroxide in ethanol (B145695) to yield 1-dodecyne (B1581785). prepchem.com A similar single dehydrochlorination step starting from this compound would be expected to produce 1-dodecyne, a terminal alkyne that serves as a valuable building block for further synthesis through reactions like click chemistry or further coupling reactions. guidechem.com

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents | Potential Product Type |

|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | 2-Substituted-1-dodecenes (e.g., 2-aryl-1-dodecene) |

| Mizoroki-Heck Reaction | Alkene (R'-CH=CH₂), Pd catalyst, Base | Substituted Dienes (e.g., Dodecenyl-substituted alkenes) |

| Dehydrochlorination | Strong Base (e.g., NaNH₂, KOH) | 1-Dodecyne |

Mechanistic Elucidation of 2 Chloro 1 Dodecene Reactions

Investigation of Reaction Intermediates

Reaction intermediates are transient molecular entities that are formed from the reactants and proceed to form the products in a chemical reaction. Their detection and characterization are crucial for a complete understanding of the reaction pathway. For reactions involving 2-chloro-1-dodecene, several types of intermediates can be postulated and investigated based on analogous chemical systems.

In acid-catalyzed reactions, such as the alkylation of aromatic compounds, the mechanism likely involves the formation of a carbocation intermediate. For example, in the alkylation of benzene (B151609) with 1-dodecene (B91753) catalyzed by a Lewis acid like aluminum chloride (AlCl₃), the Lewis acid interacts with the alkene's π-electrons, leading to the formation of a secondary carbocation at the C2 position. sciengine.comsioc-journal.cn A similar mechanism for this compound would involve protonation of the double bond or interaction with a Lewis acid to form a carbocation. The presence of the chlorine atom at the C2 position would influence the stability and subsequent rearrangement of this carbocationic intermediate.

In oxidation reactions, epoxide intermediates are common. The oxidative cleavage of long-chain alkenes with hydrogen peroxide, for instance, can proceed through the initial formation of an epoxide across the double bond. acs.org This epoxide can then undergo further reactions like hydrolysis or perhydrolysis to yield diols or, ultimately, cleaved carboxylic acids. acs.org

Under conditions that favor radical processes, such as high-temperature pyrolysis or certain photochemical reactions, the reaction of this compound would proceed through radical intermediates. For instance, the pyrolysis of dodecylbenzene (B1670861) involves various alkylbenzene radicals formed by hydrogen abstraction. mit.edu Similarly, reactions of this compound could involve the formation of allylic or alkyl radicals, which would then participate in propagation steps.

Crystallographic studies on enzymes that process halo-acid substrates have successfully trapped and characterized covalent ester intermediates, where a nucleophilic residue from the enzyme (like aspartate) attacks the substrate. nih.gov This provides a precedent for the formation of covalent intermediates in certain biochemical or catalyzed reactions.

Table 1: Potential Intermediates in this compound Reactions

| Reaction Type | Potential Intermediate | Formation Mechanism |

| Acid-Catalyzed Addition/Alkylation | Tertiary Carbocation | Protonation of the C1 position of the double bond. sciengine.comsioc-journal.cn |

| Oxidation (e.g., with H₂O₂) | 1,2-epoxy-2-chlorododecane | Electrophilic addition of an oxygen atom across the C=C bond. acs.org |

| Radical Halogenation/Addition | Chloro-dodecyl Radical | Homolytic cleavage or addition of a radical species. mit.edu |

| Enzyme-Catalyzed Dehalogenation | Covalent Ester Intermediate | Nucleophilic attack by an enzyme active site residue. nih.gov |

Determination of Rate-Limiting Steps and Kinetic Profiles

Kinetic profiles can be established through experimental measurements, such as monitoring the concentration of reactants or products over time. In some complex systems, more than one step can be partially rate-limiting. A pre-steady-state kinetic analysis of the ERK2 enzyme, for example, revealed two partially rate-limiting steps: the chemical phosphorylation step and the product release step, each with distinct rate constants. nih.gov

The rate law for a reaction is determined by the stoichiometry of the rate-determining step. If a reaction proceeds through a slow step preceded by a fast equilibrium, the concentration of an intermediate in the rate law can be expressed in terms of the reactants from the earlier equilibrium step. utexas.edu For example, consider a two-step reaction where the first step is a fast equilibrium and the second is the slow, rate-limiting step:

Step 1 (fast): A + B ⇌ I (Equilibrium constant K₁) Step 2 (slow): I + C → P (Rate constant k₂)

Table 2: Illustrative Kinetic Parameters for a Multi-Step Reaction

This table illustrates how the step with the highest activation energy (and lowest rate constant) is the Rate-Determining Step (RDS).

| Reaction Step | Illustrative Rate Constant | Illustrative Activation Energy | Role in Reaction |

| Step 1 | 10³ s⁻¹ | 20 kJ/mol | Fast initial step |

| Step 2 | 10⁻¹ s⁻¹ | 80 kJ/mol | Rate-Determining Step (RDS) |

| Step 3 | 10⁵ s⁻¹ | 15 kJ/mol | Fast final step |

Isotopic Labeling Studies (e.g., deuteration experiments)

Isotopic labeling is a powerful technique used to trace the movement of atoms through a reaction mechanism. mdpi.com By replacing an atom with its heavier, stable isotope (like replacing hydrogen ¹H with deuterium (B1214612) ²H or D), chemists can track bond formations and breakages. researchgate.net

A classic example is the investigation of the alkylation mechanism of benzene with 1-dodecene. sciengine.comsioc-journal.cn To elucidate the pathway, deuterated benzene (C₆D₆) was used as the reactant. Analysis of the 2-phenyldodecane (B3050589) product revealed that a deuterium atom had transferred from the benzene ring to the C1 position of the dodecyl chain. sciengine.com This finding strongly supported a mechanism where:

The Lewis acid catalyst (AlCl₃) activates the 1-dodecene to form a carbocation at C2.

The C₆D₆ ring attacks the carbocation, forming an unstable σ-complex (an arenium ion).

To restore aromaticity, a D⁺ ion from the ring is transferred to the negatively polarized C1 position of the alkyl chain as the AlCl₃ catalyst is eliminated. sciengine.comsioc-journal.cn

A similar deuteration experiment could be designed for a reaction involving this compound to verify the fate of specific hydrogen atoms during the reaction. For instance, in a dehydrochlorination reaction, labeling the hydrogen at C1 could confirm whether it is the specific proton removed in an E2 elimination mechanism.

Table 3: Results from Isotopic Labeling in Benzene Alkylation with 1-Dodecene

| Reactants | Catalyst | Product Analyzed | Location of Deuterium Label in Product | Mechanistic Implication |

| C₆D₆ + 1-Dodecene | Et₃NHCl-AlCl₃ | 2-Dodecylbenzene | C1 of the dodecyl side chain sciengine.com | Confirms D⁺ transfer from the ring to the alkyl chain. sciengine.comsioc-journal.cn |

| C₆H₆ + 1-Dodecene-1,1-d₂ | Acid Catalyst | Phenyl-dodecanes | Varies based on rearrangements | Elucidates carbocation rearrangement pathways. |

Kinetic and Thermodynamic Considerations of Reaction Pathways

Every reaction pathway has a unique energy profile, and the relative rates and product distributions are governed by kinetic and thermodynamic principles.

Kinetic control occurs when the product distribution is determined by the relative rates of competing pathways. The major product is the one formed fastest, which corresponds to the pathway with the lowest activation energy. These reactions are often run at lower temperatures to prevent the system from reaching equilibrium.

Thermodynamic control occurs when the reaction is reversible, and the system reaches equilibrium. The product distribution is determined by the relative thermodynamic stability of the products. The major product is the most stable one, which has the lowest Gibbs free energy. These reactions are typically run at higher temperatures to ensure reversibility.

In the reaction of 1-dodecene, isomerization of the double bond is a common side reaction. The relative stability of the different dodecene isomers (1-dodecene, cis/trans-2-dodecene, etc.) is a thermodynamic factor. The terminal alkene (1-dodecene) is generally less stable than the internal isomers. The reaction of 2-chloro-1-butene to form the more stable (E)-2-chloro-2-butene has a negative enthalpy of reaction (ΔrH° = -14 kJ/mol), indicating the thermodynamic favorability of the internal alkene. nist.gov A similar isomerization would be expected for this compound, leading to a mixture of isomers under thermodynamic control.

The choice between different reaction pathways, such as hydrolysis versus perhydrolysis of an epoxide intermediate, can also be under kinetic or thermodynamic control. acs.org The conditions of the reaction (temperature, catalyst, solvent) dictate which pathway is favored.

Table 4: Representative Thermodynamic Data for Alkene Isomerization

Data for 2-chloro-1-butene is used as an analogue to illustrate the thermodynamic principles.

| Reaction | ΔrH° (Enthalpy of Reaction) | Method | Implication for this compound |

| 2-Chloro-1-butene ⇌ (E)-2-Chloro-2-butene | -14 kJ/mol | Equilibrium Measurement (Gas Phase) nist.gov | Internal isomers of this compound are likely more thermodynamically stable. |

| 2-Chloro-1-butene ⇌ (Z)-2-Chloro-2-butene | -8.5 kJ/mol | Equilibrium Measurement (Gas Phase) nist.gov | The (E)-isomer is more stable than the (Z)-isomer. |

Stereochemical Pathway Analysis

Stereochemistry examines the 3D structure of molecules and its effect on reaction outcomes. For a molecule like this compound, addition reactions across the double bond can lead to new stereocenters, and the stereochemical pathway determines which stereoisomer is formed.

The faces of the double bond in this compound are prochiral. Attack of a reagent can occur from either the "front" face or the "back" face. 182.160.97 If these two pathways lead to enantiomers and occur at equal rates, a racemic mixture (a 50:50 mix of enantiomers) is formed. 182.160.97 However, if one pathway is favored due to steric or electronic reasons, the reaction is stereoselective.

In complex cyclization reactions, the stereochemistry of the starting material can dictate the entire reaction pathway. For example, in Prins-pinacol reactions used to construct polycyclic ether systems, the stereochemistry of an allylic substituent controls whether the reaction proceeds through a chair-like or boat-like transition state. nih.gov This stereoelectronic control leads to the stereospecific formation of different products from different starting stereoisomers. nih.gov An early study on the Prins reaction of 1-dodecene with protonated formaldehyde (B43269) in acetic acid yielded specific cis and trans isomers of tetrahydropyran (B127337) products, indicating a high degree of stereochemical control in the reaction pathway. researchgate.net

Similarly, the stereochemical outcome of reactions involving this compound would be highly dependent on the mechanism. An Sₙ2-type substitution at a chiral center would proceed with inversion of stereochemistry, while an Sₙ1 reaction involving a planar carbocation intermediate would lead to racemization. The analysis of the stereochemistry of the products is therefore a powerful tool for distinguishing between possible mechanistic pathways. researchgate.net

Computational Chemistry and Theoretical Modeling of 2 Chloro 1 Dodecene

Quantum Chemical Calculations of Reactivity and Selectivity (e.g., DFT, ab initio methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and, consequently, the reactivity and selectivity of 2-Chloro-1-dodecene. These methods solve approximations of the Schrödinger equation to determine molecular properties. researchgate.net

DFT studies on similar, smaller chloroalkenes have provided a framework for understanding the reactivity of this compound. For instance, calculations on the gas-phase elimination kinetics of compounds like 1-chloro-3-methylbut-2-ene show that the mechanism can proceed through distinct transition states, such as four-membered or six-membered cyclic configurations, depending on the molecular structure. researchgate.net The elongation and polarization of the C-Cl bond are often the rate-determining step in these reactions. researchgate.net For this compound, the presence of the long alkyl chain can influence the stability of these transition states through steric and electronic effects.

Ab initio calculations are also employed to explain stereoselectivity in reactions involving halogenated compounds. Studies on other systems have shown that even subtle differences in the transition state energies, calculated by high-level ab initio methods, can account for the observed product ratios in diastereoselective reactions. nih.gov In the context of this compound, these methods can be used to predict whether addition reactions to the double bond or substitution reactions at the allylic carbon would be favored under specific conditions, and what the stereochemical outcome would be.

The reactivity and site selectivity can be further analyzed by examining the molecular electrostatic potential (MEP) map and frontier molecular orbitals (HOMO and LUMO) derived from DFT calculations. For a related molecule, 2-chloro-1-(3-mesityl-3-methylcyclobutyl)–ethanone, DFT calculations were used to plot the MEP to identify regions susceptible to nucleophilic or electrophilic attack. nanobioletters.com Similar analyses for this compound would highlight the electrophilic nature of the carbon atom bonded to chlorine and the nucleophilic character of the double bond, guiding predictions of its chemical behavior.

Theoretical studies on the dehalogenation of chloroalkenes at metal centers, modeled using DFT, reveal the mechanistic pathways of such catalytic processes. st-andrews.ac.uk These calculations can determine the activation barriers for different steps, such as oxidative addition and reductive elimination, providing a basis for designing efficient catalytic systems for the transformation of this compound.

Molecular Dynamics Simulations in Catalytic Systems

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly within complex catalytic environments. By simulating the motion of atoms over time, MD can reveal the interactions between the reactant, solvent, and catalyst, which are crucial for understanding reaction mechanisms and kinetics. numberanalytics.comresearchgate.net

While specific MD simulations for this compound are not widely reported, studies on the closely related 1-dodecene (B91753) in catalytic systems provide valuable insights. For example, MD simulations have been used to investigate the interfacial properties of benzene (B151609) alkylation with 1-dodecene catalyzed by immobilized chloroaluminate ionic liquids. sciopen.comdntb.gov.ua These simulations showed that the catalyst structure can promote the enrichment of one reactant (benzene) at the interface, thereby influencing reaction rates and selectivity. sciopen.com Similar simulations involving this compound could elucidate how the chloro-substituent affects the molecule's orientation and diffusion within a catalytic system, potentially altering the product distribution compared to its non-chlorinated analog.

MD simulations are also instrumental in understanding the role of non-covalent interactions, such as halogen bonding, in catalysis. A simulation protocol developed to model halogen bonding in protein-ligand complexes demonstrated that the strength and geometry of these interactions could be correlated with inhibitor affinity. nih.gov In a catalytic context, this compound could participate in halogen bonding with catalyst or solvent molecules, and MD simulations could quantify the stability and influence of these interactions on the reaction pathway.

The use of neural network force fields in MD simulations is an emerging area that allows for the high-speed analysis of catalytic reactions. mat3ra.com These models, trained on large datasets of first-principles calculations, can simulate complex reaction processes, such as the multi-step hydrogenation of CO2, in minutes. mat3ra.com Applying such techniques to reactions involving this compound could enable rapid screening of catalysts and reaction conditions to optimize for desired products.

Below is a table summarizing the types of insights that can be gained from MD simulations of catalytic systems involving long-chain alkenes like 1-dodecene, which are applicable to this compound.

Table 1: Insights from Molecular Dynamics Simulations in Catalysis

| Simulation Focus | Key Findings for 1-Dodecene Systems | Potential Implications for this compound |

|---|---|---|

| Interfacial Behavior with Immobilized Catalysts | Grafted ionic liquids on silica (B1680970) promote benzene enrichment at the interface and enhance its diffusion while suppressing dodecene diffusion. sciopen.com | The polar C-Cl bond in this compound could alter its partitioning and orientation at the catalyst interface, affecting reaction selectivity. |

| Reactant/Catalyst Interactions | Simulations can model the binding of substrates to active sites and the conformational changes in the catalyst during the reaction. numberanalytics.com | MD can reveal specific interactions between the chlorine atom and the catalyst, potentially identifying pathways for dehalogenation or other side reactions. |

| Solvent Effects | The role of solvent molecules in stabilizing transition states and facilitating catalytic cycles can be elucidated. numberanalytics.com | Explicit solvent models in MD can show how solvent polarity and hydrogen bonding capabilities influence the solubility and reactivity of the hydrophobic dodecene chain versus the polar chloro-group. |

| Halogen Bonding | MD with modified force fields can accurately model the geometry and stability of halogen bonds between a ligand and a protein. nih.gov | This approach could be used to study the potential for this compound to act as a halogen bond donor, influencing its interaction with catalysts or directing reagents. |

Conformational Analysis and Energetics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. pressbooks.pub For a flexible molecule like this compound, with a long alkyl chain, understanding the preferred conformations and the energy barriers between them is crucial for predicting its physical properties and reactivity. libretexts.org

In complex hydrocarbon chains, such as in protein side chains, certain combinations of dihedral angles can lead to highly unfavorable "syn-pentane" interactions, where the first and fifth atoms in a five-atom chain are brought into close, repulsive contact. fccc.edu A similar analysis of the C-C-C-C-C backbone of this compound, including the C-Cl bond, would be necessary to identify and quantify the energies of low- and high-energy conformers.

The relative energies of different conformers can be calculated using computational methods like DFT. A potential energy surface can be mapped by systematically rotating around key single bonds and calculating the energy at each step. This would reveal the global and local energy minima, corresponding to the most stable conformers, and the transition states connecting them.

Quantitative Structure-Activity Relationship (QSAR) Studies in Reaction Kinetics

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their activity, such as reaction rate constants. researchgate.net These models are particularly useful for predicting the properties of untested chemicals based on a dataset of related compounds. For this compound, QSAR models can estimate its reactivity towards various reactants, which is important for assessing its environmental fate and designing synthetic applications.

Several QSAR studies have been developed for the reaction kinetics of alkenes and halogenated hydrocarbons. A study on the electrochemical reduction of 15 halogenated alkanes and alkenes developed QSARs that correlated first-order degradation rate constants with molecular descriptors calculated using DFT. acs.orgnih.gov For chlorinated alkenes, it was found that degradation rates increased as the number of chlorine atoms decreased, indicating a different reaction mechanism compared to alkanes. acs.orgnih.gov

Another relevant QSAR study investigated the reaction of alkenes with atmospheric oxidants like hydroxyl radicals (•OH) and ozone (O3). copernicus.org These models often use descriptors like the energy of the Highest Occupied Molecular Orbital (E_HOMO), which relates to the molecule's ability to donate electrons. For alkenes, a higher E_HOMO generally correlates with a faster reaction rate with electrophilic oxidants. The presence of a chlorine atom, being electron-withdrawing, would be expected to lower the E_HOMO of this compound compared to 1-dodecene, thus reducing its reactivity towards electrophiles.

QSAR models have also been specifically developed for chlorinated alkenes. One study established a relationship between the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) and the chlorine/carbon content for a set of 15 chlorinated alkenes. techno-press.orgtechno-press.org The E_LUMO is a key descriptor for reactions involving nucleophilic attack or reduction, as it represents the ability of a molecule to accept an electron. Such a model could be used to predict the susceptibility of this compound to reductive dehalogenation.

The table below presents examples of descriptors used in QSAR models for the reactivity of alkenes and chloroalkenes, and their expected influence on the reaction kinetics of this compound.

Table 2: Descriptors in QSAR Models for Alkene Reactivity

| Descriptor | Definition | Relevance to this compound Kinetics | Reference |

|---|---|---|---|

| E_LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Energy of the lowest energy orbital that is not occupied by an electron. Represents the ability to accept an electron. | Lower E_LUMO correlates with faster reduction rates. The chlorine atom lowers E_LUMO, making reductive dehalogenation more favorable. | acs.orgtechno-press.org |

| E_HOMO (Energy of Highest Occupied Molecular Orbital) | Energy of the highest energy orbital that is occupied by electrons. Represents the ability to donate an electron. | Higher E_HOMO correlates with faster oxidation rates (e.g., with O3, •OH). The chlorine atom's inductive effect lowers E_HOMO, likely slowing these reactions. | researchgate.netmcgill.ca |

| Number of Chlorine Atoms (N_Cl) | The count of chlorine atoms in the molecule. | For electrochemical reduction, rates increase with decreasing N_Cl for alkenes. | acs.orgnih.gov |

| Gas-Phase Standard Reduction Free Energies (ΔG⁰,gas) | The free energy change associated with the reduction of the molecule in the gas phase. | Provides a good correlation with electrochemical reduction rates for halogenated alkanes, suggesting its potential utility for chloroalkenes. | nih.gov |

Advanced Spectroscopic and Chromatographic Characterization of 2 Chloro 1 Dodecene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Chloro-1-dodecene. libretexts.orgsavemyexams.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise assignment of the molecule's structure. libretexts.orgmsu.edu

Both ¹H and ¹³C NMR spectroscopy are employed to characterize this compound. In ¹H NMR, the chemical shifts, integration of peak areas, and spin-spin splitting patterns of the proton signals are analyzed. savemyexams.comox.ac.uk The vinyl protons at the C1 position are expected to appear in a distinct downfield region of the spectrum due to the double bond. The proton at the C2 position, adjacent to the electron-withdrawing chlorine atom, will also exhibit a characteristic chemical shift. The remaining protons of the dodecyl chain will produce a complex set of signals in the upfield region.

In ¹³C NMR spectroscopy, each unique carbon atom in the this compound molecule gives rise to a distinct signal. researchgate.net The chemical shifts of the carbon atoms in the double bond (C1 and C2) are particularly diagnostic. The carbon atom bonded to the chlorine (C2) will be significantly shifted downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| =CH₂ (C1) | 5.1 - 5.3 | Multiplet | 2H |

| -CHCl- (C2) | 4.0 - 4.2 | Triplet | 1H |

| -CH₂- (C3) | 2.0 - 2.2 | Multiplet | 2H |

| -(CH₂)₈- | 1.2 - 1.4 | Multiplet | 16H |

| -CH₃ (C12) | 0.8 - 0.9 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (=CH₂) | 115 - 120 |

| C2 (-CHCl-) | 140 - 145 |

| C3 | 35 - 40 |

| C4 - C11 | 22 - 32 |

| C12 (-CH₃) | 14 |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scribd.comnih.gov It is a cornerstone for assessing the purity of this compound and for analyzing the products of reactions in which it is involved. chromatographyonline.comcromlab-instruments.es

In a typical GC-MS analysis, the sample is vaporized and injected into a GC column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. nih.gov

For this compound, the GC chromatogram would ideally show a single, sharp peak, indicating a high degree of purity. The retention time of this peak is a characteristic property of the compound under specific GC conditions. The mass spectrum will display a molecular ion peak corresponding to the molecular weight of this compound. The isotopic pattern of the molecular ion peak, with the characteristic presence of the ³⁵Cl and ³⁷Cl isotopes, provides definitive evidence of a chlorine-containing compound. Fragmentation patterns can further confirm the structure.

Table 3: Expected GC-MS Data for this compound

| Parameter | Expected Value/Observation |

| Retention Time | Dependent on GC column and temperature program |

| Molecular Ion (M⁺) | m/z corresponding to C₁₂H₂₃Cl |

| Isotopic Pattern | Presence of [M]⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio |

| Major Fragments | Fragments resulting from the loss of Cl, and cleavage of the alkyl chain |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. upi.edu When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. core.ac.uk An FT-IR spectrum is a plot of this absorption versus frequency (in wavenumbers, cm⁻¹).

The FT-IR spectrum of this compound will exhibit characteristic absorption bands that confirm its key structural features. gsconlinepress.com The presence of the carbon-carbon double bond (C=C) will give rise to a stretching vibration in the region of 1640-1680 cm⁻¹. The C-H bonds of the vinyl group (=C-H) will show stretching vibrations above 3000 cm⁻¹. The C-Cl bond will have a characteristic stretching absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. The numerous C-H bonds of the long alkyl chain will produce strong stretching and bending vibrations.

Table 4: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| =C-H | Stretch | 3050 - 3100 | Medium |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong |

| C=C | Stretch | 1640 - 1680 | Medium |

| C-H (Alkyl) | Bend | 1375 - 1470 | Medium |

| C-Cl | Stretch | 600 - 800 | Medium to Strong |

Hyphenated Techniques in Analytical Chemistry

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, have revolutionized analytical chemistry by providing enhanced sensitivity, selectivity, and comprehensive information from a single analysis. ijarnd.comijpsjournal.comrjpn.org GC-MS, as discussed earlier, is a prime example. scribd.com

Other hyphenated techniques could also be applied to the analysis of this compound. For instance, Gas Chromatography-Infrared Spectroscopy (GC-IR) combines the separation power of GC with the functional group identification capabilities of IR spectroscopy. ijpsjournal.com This can be particularly useful for distinguishing between isomers that might have similar mass spectra but different IR spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS) could be employed if this compound is part of a complex mixture that is not amenable to GC analysis, or if derivatization is required. ijarnd.com Furthermore, tandem mass spectrometry (MS/MS), often coupled with either GC or LC, can provide even more detailed structural information by fragmenting a selected ion and analyzing the resulting daughter ions. chromatographyonline.com

Advanced Chromatographic Separations

Advanced chromatographic techniques are crucial for the isolation and purification of this compound, as well as for the analysis of complex mixtures containing this compound. High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for both analytical and preparative separations. sielc.com For this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. sielc.com

Specialized GC columns with different stationary phases can be used to optimize the separation of this compound from isomers or other closely related compounds. cromlab-instruments.es The choice of column depends on the specific analytical challenge. For instance, a more polar column might be used to enhance the separation of chlorinated isomers.

Preparative chromatography, using either GC or HPLC, is essential for obtaining highly pure samples of this compound for use as analytical standards or for further research. sielc.com Techniques like silica (B1680970) gel column chromatography can also be used for purification, particularly in a synthesis setting. researchgate.net

Applications of 2 Chloro 1 Dodecene in Specialized Organic Synthesis Research

Utilization as a Synthetic Synthon for Complex Molecules

In retrosynthetic analysis, a synthon is a conceptual unit representing a potential starting material for the synthesis of a target molecule. researchgate.net 2-Chloro-1-dodecene, with its dual functionality, can be regarded as a versatile C12 synthon. The vinyl chloride portion is particularly reactive and can participate in a variety of bond-forming reactions, making it a useful building block for constructing complex molecular architectures.

The presence of the vinylic chloride enhances the reactivity of the carbon-carbon double bond, opening pathways for diverse chemical modifications. researchgate.net Vinyl chlorides are known to be effective substrates in a range of palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.orgacs.org These reactions are instrumental in the synthesis of natural products, polymers, and liquid crystals. rsc.org The long dodecyl chain of this compound would introduce a lipophilic tail into the target molecule, a common feature in surfactants, lubricants, and certain biologically active compounds.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound as a Synthon

| Reaction Name | Coupling Partner | Potential Product Type | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki Reaction | Organoboron Reagent | Aryl- or Vinyl-substituted dodecene | Palladium Complex |

| Stille Reaction | Organotin Reagent | Substituted dodecene derivative | Palladium Complex |

| Negishi Reaction | Organozinc Reagent | Alkylated or Arylated dodecene | Palladium or Nickel Complex |

| Kumada Reaction | Grignard Reagent (Organomagnesium) | Substituted dodecene derivative | Palladium or Nickel Complex acs.org |

The application of these coupling strategies allows for the modular assembly of complex structures. For instance, coupling this compound with an appropriate arylboronic acid (Suzuki reaction) could yield a long-chain alkyl-substituted aromatic compound, a structural motif found in liquid crystals and specialty surfactants. Radical cascade reactions, which are powerful methods for building molecular complexity, could also potentially employ vinyl chlorides as substrates for the rapid synthesis of intricate cyclic molecules. researchgate.net

Role in the Synthesis of Long-Chain Chlorinated Organic Compounds

This compound can serve as a precursor for the synthesis of more highly chlorinated long-chain organic compounds, such as polychlorinated alkanes. These compounds are often produced by the chlorination of n-alkane mixtures. researchgate.netwikipedia.org The double bond in this compound provides a reactive site for the addition of more chlorine atoms.

The direct chlorination of unsaturated hydrocarbons is a well-established industrial process. google.com By reacting this compound with chlorine (Cl₂), the double bond can be saturated, leading to the formation of a polychlorinated dodecane. The reaction conditions can be controlled to influence the degree of chlorination. Such processes can be promoted by UV light or catalyzed by agents like ferric chloride. wikipedia.orggoogle.com Furthermore, unsaturated chlorinated paraffins have been identified in commercial mixtures, suggesting that precursors like this compound could be intermediates or byproducts in industrial chlorination processes. nih.govepa.gov

Table 2: Hypothetical Pathway for Further Chlorination

| Starting Material | Reagent | Reaction Type | Potential Product |

|---|---|---|---|

| This compound | Cl₂ | Addition | 1,2,2-Trichlorododecane |

| This compound | HCl | Hydrochlorination (Anti-Markovnikov, radical conditions) | 1,2-Dichlorododecane (B1621678) |

These resulting long-chain polychlorinated alkanes are of interest in environmental science and toxicology, and having access to specific isomers and congeners synthesized from defined precursors like this compound is valuable for creating analytical standards. researchgate.net

Research into Novel Polymer and Material Precursors

The vinyl group in this compound makes it a monomer candidate for polymerization. Vinyl chloride itself is the monomer for polyvinyl chloride (PVC), one of the most widely produced plastics. wikipedia.orgwestlake.com The polymerization of this compound would be analogous to that of vinyl chloride, likely proceeding via a free-radical mechanism to form a polymer chain. safeclimber.orgsci-hub.se

The resulting polymer, poly(this compound), would have a structure similar to PVC but with a C₁₀H₂₁ alkyl side chain on every other carbon. This long aliphatic side chain would dramatically alter the material's properties compared to standard PVC. It would be expected to have a lower glass transition temperature, increased flexibility, and enhanced hydrophobicity. Such properties could be desirable for applications requiring soft, pliable, and water-resistant materials.

Furthermore, long-chain alpha-olefins, such as 1-dodecene (B91753), are used to create specialty polymers with unique thermal and mechanical properties, including thermoplastic elastomers. polimi.ittrea.comrsc.org Research into α-diimine nickel(II) and palladium(II) catalysts for the polymerization of long-chain α-olefins has shown the ability to control branching and create polymers ranging from amorphous elastomers to semi-crystalline plastomers. polimi.itmdpi.com Applying such catalytic systems to a functionalized olefin like this compound could lead to novel functional polymers. The chlorine atoms along the polymer backbone would also offer sites for post-polymerization modification, allowing for the covalent attachment of various functional groups to tailor the material for specific applications such as ion-exchange membranes, catalysts, or biocompatible materials. researchgate.netuobaghdad.edu.iqresearchgate.netmdpi.comsctunisie.org

Table 3: Predicted Property Differences in Polymers

| Property | Poly(vinyl chloride) (PVC) | Hypothetical Poly(this compound) |

|---|---|---|

| Side Chain | None | -C₁₀H₂₁ (Decyl) |

| Flexibility | Rigid (without plasticizers) | Inherently flexible |

| Solubility | Soluble in THF, cyclohexanone | Likely soluble in nonpolar organic solvents |

| Water Resistance | High | Very High |

Development of Targeted Chemical Probes and Intermediates

A chemical probe is a molecule used to study and manipulate biological systems. nih.gov The development of such probes often requires bifunctional molecules that can be elaborated into the final complex structure. This compound's two distinct reactive sites—the alkene and the chloro group—make it a potential starting point for the synthesis of targeted intermediates and probes. rsc.orgnih.gov

The double bond can be selectively functionalized through reactions like epoxidation, dihydroxylation, or ozonolysis, while leaving the chlorine atom intact for subsequent reactions. Conversely, the chlorine atom can be displaced by a nucleophile without affecting the double bond. This orthogonal reactivity is highly valuable in multi-step synthesis.

For example, the double bond could be converted into an epoxide. Chloroalkene epoxides are known synthetic intermediates. acs.org This epoxide could then be opened by a nucleophile containing a reporter group (like a fluorophore or biotin) or a pharmacophore. The long dodecyl chain could serve to anchor the probe within a lipid bilayer, making it suitable for studying membrane-associated proteins or processes. The synthesis of bifunctional probes often relies on linkers that can connect a binding moiety to a reporter group, a role for which derivatives of this compound could be adapted. beilstein-journals.org

Q & A

Q. What are the established synthetic routes for 2-Chloro-1-dodecene, and how can reaction parameters (e.g., temperature, catalysts) be optimized for improved yield?

Methodological Answer: Synthesis typically involves hydrochlorination of 1-dodecene using HCl gas in the presence of radical initiators (e.g., peroxides) or Lewis acid catalysts. Optimization requires systematic variation of parameters:

- Temperature: Elevated temperatures (40–60°C) accelerate reaction kinetics but may promote side reactions like isomerization .

- Catalysts: Zinc chloride (ZnCl₂) enhances regioselectivity for the 1-chloro isomer, while radical initiators favor anti-Markovnikov addition .

- Solvent: Non-polar solvents (e.g., hexane) minimize solvolysis. Monitor reaction progress via gas chromatography (GC) to identify intermediates and byproducts .

Q. What analytical techniques are most effective for characterizing this compound, and what spectral data should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy: Prioritize H and C NMR to confirm the position of the chlorine atom and alkene geometry. Look for deshielded vinyl protons (δ 5.0–6.0 ppm) and allylic carbons (δ 30–40 ppm) .

- GC-MS: Use electron ionization (EI) to fragment the molecule, identifying characteristic ions (e.g., m/z 55 for chloroallyl fragments) .

- IR Spectroscopy: Confirm C=C (1640–1680 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches. Compare with databases for chlorinated alkenes .

Q. How should this compound be stored to prevent degradation, and what safety protocols are essential for handling?

Methodological Answer:

- Storage: Keep in airtight, amber glass containers under inert gas (N₂/Ar) to inhibit oxidation. Store in a cool (4°C), dry environment away from light .

- Safety Protocols:

- PPE: Wear nitrile gloves (0.7 mm thickness, tested via EN374), chemical-resistant lab coats, and safety goggles .

- Ventilation: Use fume hoods for transfers. Install vapor detectors to monitor airborne concentrations .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms of this compound with nucleophiles, and what experimental designs minimize competing pathways?

Methodological Answer:

- Kinetic Studies: Use stopped-flow techniques to track intermediates in SN2 vs. E2 reactions. Vary solvent polarity (e.g., DMSO vs. hexane) to assess transition states .

- Isotopic Labeling: Introduce C or H at the β-carbon to trace elimination pathways via mass spectrometry .

- Computational Modeling: Apply density functional theory (DFT) to map energy barriers for competing mechanisms .

Q. How should contradictory data on this compound’s reactivity or toxicity be resolved in meta-analyses?

Methodological Answer:

- Data Harmonization: Normalize variables (e.g., purity, solvent systems) across studies. Use statistical tools (e.g., Cochrane’s Q-test) to quantify heterogeneity .

- Controlled Replication: Repeat key experiments under standardized conditions (e.g., fixed temperature, catalyst loading) to isolate variables causing discrepancies .

Q. What methodologies are recommended for designing ecotoxicological studies on this compound, particularly for aquatic organisms?

Methodological Answer:

- Test Organisms: Use Daphnia magna (acute toxicity) and zebrafish embryos (developmental effects). Measure LC₅₀ values at 24–96 hours .

- Exposure Routes: Simulate environmental release via water-soluble carriers (e.g., acetone) at ≤1% v/v to avoid solvent toxicity .

- Analytical Validation: Quantify bioaccumulation using radiolabeled C-2-Chloro-1-dodecene and liquid scintillation counting .

Q. How can computational models predict this compound’s interactions with biological targets or environmental matrices?

Methodological Answer:

Q. What strategies ensure comprehensive literature reviews for identifying gaps in this compound research?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.